Amsalog

Catalog No.
S548597
CAS No.
80841-48-1
M.F
C26H30N4O8S2
M. Wt
590.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amsalog

CAS Number

80841-48-1

Product Name

Amsalog

IUPAC Name

2-hydroxyethanesulfonic acid;9-[4-(methanesulfonamido)-2-methoxyanilino]-N,5-dimethylacridine-4-carboxamide

Molecular Formula

C26H30N4O8S2

Molecular Weight

590.7 g/mol

InChI

InChI=1S/C24H24N4O4S.C2H6O4S/c1-14-7-5-8-16-21(14)27-23-17(9-6-10-18(23)24(29)25-2)22(16)26-19-12-11-15(13-20(19)32-3)28-33(4,30)31;3-1-2-7(4,5)6/h5-13,28H,1-4H3,(H,25,29)(H,26,27);3H,1-2H2,(H,4,5,6)

InChI Key

MWXDBWAFWBSGFA-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C(=C3C=CC=C(C3=N2)C(=O)NC)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC.C(CS(=O)(=O)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

Amsalog; Asulacrine isethionate; CI921; CI-921; CI 921; NSC-343499; SN-21407; NSC343499; SN21407.

Canonical SMILES

CC1=C2C(=CC=C1)C(=C3C=CC=C(C3=N2)C(=O)NC)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC.C(CS(=O)(=O)O)O

Description

The exact mass of the compound Amsalog is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Amsalog, also known as Asulacrine isethionate or NSC-343499, is a synthetic compound that belongs to a class of acridine derivatives. It has garnered attention for its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The compound features a complex structure characterized by its acridine core, which is known for its ability to intercalate DNA, thereby influencing cellular processes.

  • Formation of 2-N-(2-methylphenyl)aminoisophthalic acid: This is achieved by reacting 2-iodoisophthalic acid with o-toluidine.
  • Cyclization: The intermediate undergoes cyclization to form the acridine structure, which is crucial for its biological activity .

These reactions highlight the compound's synthetic pathway and its intricate chemical transformations that lead to the final product.

Amsalog exhibits significant biological activity, particularly as an anticancer agent. Its mechanism of action is primarily attributed to its ability to intercalate into DNA, disrupting replication and transcription processes. Studies have shown that Amsalog can induce apoptosis in cancer cells, making it a candidate for further research in cancer therapeutics .

The synthesis of Amsalog can be approached through various methodologies:

  • Chemoenzymatic Synthesis: This method combines enzymatic reactions with traditional organic synthesis techniques to enhance yield and specificity.
  • Radical Reactions: Utilizing radical chemistry can also facilitate the formation of complex structures like Amsalog, allowing for diverse functionalization at various sites on the molecule .

These methods reflect the versatility required in synthesizing complex organic compounds.

Amsalog has potential applications in several fields:

  • Anticancer Therapy: Its ability to intercalate DNA positions it as a promising candidate for cancer treatment.
  • Research Tool: Due to its unique structure, it can serve as a model compound in studies focused on drug design and development.

These applications underscore the compound's significance in both therapeutic and research contexts.

Interaction studies involving Amsalog focus on its binding affinity to DNA and other biomolecules. Research indicates that Amsalog can effectively bind to double-stranded DNA, leading to conformational changes that may enhance its cytotoxic effects on cancerous cells. Further studies are needed to elucidate the full spectrum of its interactions with various biological targets .

Several compounds share structural or functional similarities with Amsalog. Here are some notable examples:

Compound NameStructure TypeBiological ActivityUnique Features
AsulacrineAcridine derivativeAnticancerStrong DNA intercalation
DoxorubicinAnthracycline antibioticAntitumorExtensive clinical use
MitoxantroneAnthracenedioneAnticancerDifferent mechanism of action
Actinomycin DPolypeptide antibioticAntitumorBinds to DNA via different mechanism

Amsalog stands out due to its specific structural modifications that enhance its efficacy and reduce potential side effects compared to other similar compounds. Its unique mechanism of action and lower toxicity profiles make it an interesting candidate for further exploration in cancer therapy.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

590.15050628 g/mol

Monoisotopic Mass

590.15050628 g/mol

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

649R3P169I

Wikipedia

Asulacrine isethionate

Dates

Modify: 2024-02-18
1: Fyfe D, Raynaud F, Langley RE, Newell DR, Halbert G, Gardner C, Clayton K, Woll PJ, Judson I, Carmichael J. A study of amsalog (CI-921) administered orally on a 5-day schedule, with bioavailability and pharmacokinetically guided dose escalation. Cancer Chemother Pharmacol. 2002 Jan;49(1):1-6. PubMed PMID: 11855748.
2: Fyfe D, Price C, Langley RE, Pagonis C, Houghton J, Osborne L, Woll PJ, Gardner C, Baguley BC, Carmichael J; Cancer Research Campaing Phase I/II Trials Committee. A phase I trial of amsalog (CI-921) administered by intravenous infusion using a 5-day schedule. Cancer Chemother Pharmacol. 2001 Apr;47(4):333-7. PubMed PMID: 11345650.
3: Elliott W, Howard C, Roberts B, Hook K, Vincent P, Corbett T, Leopold W. Enhanced therapeutic effect of amsalog (CI-921) in combination with cisplatin in vitro and in vivo. Oncol Rep. 1996 Nov;3(6):1153-9. PubMed PMID: 21594529.
4: Sklarin NT, Wiernik PH, Grove WR, Benson L, Mittelman A, Maroun JA, Stewart JA, Robert F, Doroshow JH, Rosen PJ, et al. A phase II trial of CI-921 in advanced malignancies. Invest New Drugs. 1992 Nov;10(4):309-12. PubMed PMID: 1487405.
5: Robertson IG, Palmer BD, Paxton JW, Shaw GJ. Differences in the metabolism of the antitumour agents amsacrine and its derivative CI-921 in rat and mouse. Xenobiotica. 1992 Jun;22(6):657-69. PubMed PMID: 1441589.
6: Henck JW, Brown SL, Anderson JA. Developmental toxicity of CI-921, an anilinoacridine antitumor agent. Fundam Appl Toxicol. 1992 Feb;18(2):211-20. PubMed PMID: 1601220.
7: Harvey VJ, Hardy JR, Smith S, Grove W, Baguley BC. Phase II study of the amsacrine analogue CI-921 (NSC 343499) in non-small cell lung cancer. Eur J Cancer. 1991;27(12):1617-20. PubMed PMID: 1664218.
8: Paxton JW, Kim SN, Whitfield LR. Pharmacokinetic and toxicity scaling of the antitumor agents amsacrine and CI-921, a new analogue, in mice, rats, rabbits, dogs, and humans. Cancer Res. 1990 May 1;50(9):2692-7. PubMed PMID: 2328494.
9: Kestell P, Paxton JW, Evans PC, Young D, Jurlina JL, Robertson IG, Baguley BC. Disposition of amsacrine and its analogue 9-([2-methoxy-4-[(methylsulfonyl)amino]phenyl]amino)-N,5-dimethyl-4- acridinecarboxamide (CI-921) in plasma, liver, and Lewis lung tumors in mice. Cancer Res. 1990 Feb 1;50(3):503-8. PubMed PMID: 2297692.
10: Ching LM, Finlay GJ, Joseph WR, Baguley BC. Comparison of the cytotoxicity of amsacrine and its analogue CI-921 against cultured human and mouse bone marrow tumour cells. Eur J Cancer. 1990 Jan;26(1):49-54. PubMed PMID: 2138478.

Explore Compound Types